N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis
The compound under discussion, N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, is part of a broader category of heterocyclic compounds. These compounds, including their derivatives and precursors, are significant in the synthesis of various chemical structures. For instance, the synthesis and structural analysis of related heterocyclic derivatives such as 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione have been explored, providing insights into complex molecular structures and their properties (Banfield et al., 1987).
Anticonvulsant Potential
Research into the pharmacological potential of similar compounds has uncovered their possible use as anticonvulsants. A study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a structurally similar compound, demonstrated moderate anticonvulsant activity in animal models, suggesting a potential area of therapeutic application for related compounds (Severina et al., 2020).
Microwave Irradiation in Synthesis
The use of microwave irradiation in chemical synthesis involving similar compounds has been investigated. This method has been applied to synthesize various thieno[2,3-d]pyrimidines, showing the efficiency of this technique in the formation of complex heterocyclic structures (Davoodnia et al., 2009).
Antibacterial and Cytotoxic Activity
Certain derivatives of heterocyclic compounds related to this compound have shown promising antibacterial and cytotoxic activities. For example, derivatives such as 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles have been evaluated for their potential in targeting pathogenic bacteria and leukemia cells (Aggarwal et al., 2014).
Molecular Docking Studies
Molecular docking studies are pivotal in understanding how these compounds interact with biological targets. This approach has been employed to predict the affinity of thioacetamide derivatives, structurally related to the compound , with specific biotargets, such as the Type-A γ-aminobutyric acid receptor and the gamma-aminobutyric acid-aminotransferase enzyme (Severina et al., 2020).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16-8-9-17(2)20(14-16)25-21(28)15-31-24-26-19-11-13-30-22(19)23(29)27(24)12-10-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXROIWXDKTITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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